molecular formula C6H4FIO2S B13676624 Methyl 5-fluoro-4-iodothiophene-2-carboxylate

Methyl 5-fluoro-4-iodothiophene-2-carboxylate

Cat. No.: B13676624
M. Wt: 286.06 g/mol
InChI Key: GDBUZGFGVLHLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-4-iodothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a fluorine atom at the 5-position, an iodine atom at the 4-position, and a carboxylate ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-iodothiophene-2-carboxylate typically involves the iodination of a fluorinated thiophene derivative followed by esterification. One common method includes:

    Iodination: Starting with 5-fluorothiophene-2-carboxylic acid, the compound is treated with iodine and a suitable oxidizing agent (such as hydrogen peroxide) to introduce the iodine atom at the 4-position.

    Esterification: The resulting 5-fluoro-4-iodothiophene-2-carboxylic acid is then esterified using methanol and a catalyst (such as sulfuric acid) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-fluoro-4-azidothiophene-2-carboxylate.

Scientific Research Applications

Methyl 5-fluoro-4-iodothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-iodothiophene-2-carboxylate depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The carboxylate ester group can also participate in various reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluorothiophene-2-carboxylate: Lacks the iodine atom at the 4-position.

    Methyl 4-iodothiophene-2-carboxylate: Lacks the fluorine atom at the 5-position.

    Methyl 5-chloro-4-iodothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.

Uniqueness

Methyl 5-fluoro-4-iodothiophene-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various research applications.

Properties

Molecular Formula

C6H4FIO2S

Molecular Weight

286.06 g/mol

IUPAC Name

methyl 5-fluoro-4-iodothiophene-2-carboxylate

InChI

InChI=1S/C6H4FIO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3

InChI Key

GDBUZGFGVLHLNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.